molecular formula C16H15NO2 B6614300 N-[4-(4-Methylphenoxy)phenyl]-2-propenamide CAS No. 134046-79-0

N-[4-(4-Methylphenoxy)phenyl]-2-propenamide

Cat. No. B6614300
CAS RN: 134046-79-0
M. Wt: 253.29 g/mol
InChI Key: IPMWIWUUAIGOKO-UHFFFAOYSA-N
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Description

N-[4-(4-Methylphenoxy)phenyl]-2-propenamide, also known as 4-Methylphenoxyacetic acid, is an organic compound with a wide range of applications in scientific research and industrial processes. It is an amide derivative of 4-methylphenoxyacetic acid, and is used in the synthesis of many other organic compounds. It is a white, crystalline solid with a melting point of 76 °C and a molecular weight of 209.26 g/mol.

Mechanism of Action

N-[4-(N-[4-(4-Methylphenoxy)phenyl]-2-propenamideoxy)phenyl]-2-propenamide is an amide derivative of 4-methylphenoxyacetic acid and is used in the synthesis of many other organic compounds. It acts as a nucleophile and reacts with the electrophilic carbon atom of the carbonyl group of the substrate molecule, forming a covalent bond. This reaction is facilitated by the presence of a strong base, such as sodium hydroxide, which acts as a catalyst.
Biochemical and Physiological Effects
N-[4-(N-[4-(4-Methylphenoxy)phenyl]-2-propenamideoxy)phenyl]-2-propenamide has been studied for its potential biochemical and physiological effects in various organisms. It has been shown to inhibit the growth of gram-positive and gram-negative bacteria, as well as fungi. It has also been found to be cytotoxic to human cancer cells, and to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

N-[4-(N-[4-(4-Methylphenoxy)phenyl]-2-propenamideoxy)phenyl]-2-propenamide has several advantages when used in laboratory experiments. It is a relatively stable compound, with a melting point of 76 °C, and is readily soluble in organic solvents. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it is also toxic and should be handled with caution.

Future Directions

N-[4-(N-[4-(4-Methylphenoxy)phenyl]-2-propenamideoxy)phenyl]-2-propenamide has many potential applications in the field of scientific research, and there are several directions that can be explored. These include further studies on the biochemical and physiological effects of the compound, as well as its potential use in drug design and development. In addition, further research could be conducted on the synthesis of derivatives of the compound, and its potential applications in materials science. Finally, investigations into the potential toxicity of the compound could be conducted, as well as studies into its potential use in the production of agrochemicals and pharmaceuticals.

Synthesis Methods

N-[4-(N-[4-(4-Methylphenoxy)phenyl]-2-propenamideoxy)phenyl]-2-propenamide can be synthesized from 4-methylphenoxyacetic acid and ethylenediamine in the presence of a strong base. The reaction is carried out at a temperature of 80 °C for 6 hours, and yields a yield of up to 95%.

Scientific Research Applications

N-[4-(N-[4-(4-Methylphenoxy)phenyl]-2-propenamideoxy)phenyl]-2-propenamide is used in a wide range of scientific research applications, including in the synthesis of organic compounds, as a reagent in organic synthesis, and as an intermediate in the synthesis of pharmaceuticals. It has been used to synthesize a variety of organic compounds, including benzophenones, alkaloids, and heterocyclic compounds. It is also used in the synthesis of dyes and pigments, in the preparation of polymers, and in the production of pharmaceuticals and agrochemicals.

properties

IUPAC Name

N-[4-(4-methylphenoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-3-16(18)17-13-6-10-15(11-7-13)19-14-8-4-12(2)5-9-14/h3-11H,1H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMWIWUUAIGOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264479
Record name N-[4-(4-Methylphenoxy)phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134046-79-0
Record name N-[4-(4-Methylphenoxy)phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134046-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Methylphenoxy)phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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